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molecular formula C13H9Cl2NO B8812882 4-Amino-2,4'-dichlorobenzophenone CAS No. 50274-85-6

4-Amino-2,4'-dichlorobenzophenone

Cat. No. B8812882
M. Wt: 266.12 g/mol
InChI Key: WIXSUPUXSXRDEZ-UHFFFAOYSA-N
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Patent
US07880006B2

Procedure details

Iron powder (12 g), 42 mL of ethanol, 17 mL of distilled water, and 0.09 mL of 35% hydrochloric acid were mixed together, and the mixture was heated to reflux. Subsequently, (2-chloro-4-nitrophenyl)-(4′-chlorophenyl)methanone (8.9 g) dissolved in 12.8 mL of ethanol was added dropwise to the mixed solution, and the mixture was heated under reflux for one hr. This mixed solution was then cooled to room temperature, sodium bicarbonate water was then added thereto, and the mixture was filtered. The filtrate was concentrated under the reduced pressure, and ethyl acetate and brine were added to the residue, followed by separation. The ethyl acetate layer was washed with brine and was then concentrated under the reduced pressure to give 7.56 g of (4-amino-2-chlorophenyl)-(4′-chlorophenyl)methanone (yield 95%).
Quantity
8.9 g
Type
reactant
Reaction Step One
Quantity
12.8 mL
Type
solvent
Reaction Step One
Name
sodium bicarbonate water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
17 mL
Type
reactant
Reaction Step Three
Quantity
0.09 mL
Type
reactant
Reaction Step Three
Name
Quantity
12 g
Type
catalyst
Reaction Step Three
Quantity
42 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
O.Cl.[Cl:3][C:4]1[CH:9]=[C:8]([N+:10]([O-])=O)[CH:7]=[CH:6][C:5]=1[C:13]([C:15]1[CH:20]=[CH:19][C:18]([Cl:21])=[CH:17][CH:16]=1)=[O:14].O.C(=O)(O)[O-].[Na+]>C(O)C.[Fe]>[NH2:10][C:8]1[CH:7]=[CH:6][C:5]([C:13]([C:15]2[CH:20]=[CH:19][C:18]([Cl:21])=[CH:17][CH:16]=2)=[O:14])=[C:4]([Cl:3])[CH:9]=1 |f:3.4.5|

Inputs

Step One
Name
Quantity
8.9 g
Type
reactant
Smiles
ClC1=C(C=CC(=C1)[N+](=O)[O-])C(=O)C1=CC=C(C=C1)Cl
Name
Quantity
12.8 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
sodium bicarbonate water
Quantity
0 (± 1) mol
Type
reactant
Smiles
O.C([O-])(O)=O.[Na+]
Step Three
Name
Quantity
17 mL
Type
reactant
Smiles
O
Name
Quantity
0.09 mL
Type
reactant
Smiles
Cl
Name
Quantity
12 g
Type
catalyst
Smiles
[Fe]
Name
Quantity
42 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated to reflux
ADDITION
Type
ADDITION
Details
was added dropwise to the mixed solution
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for one hr
Duration
1 h
FILTRATION
Type
FILTRATION
Details
the mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under the reduced pressure, and ethyl acetate and brine
ADDITION
Type
ADDITION
Details
were added to the residue
CUSTOM
Type
CUSTOM
Details
followed by separation
WASH
Type
WASH
Details
The ethyl acetate layer was washed with brine
CONCENTRATION
Type
CONCENTRATION
Details
was then concentrated under the reduced pressure

Outcomes

Product
Name
Type
product
Smiles
NC1=CC(=C(C=C1)C(=O)C1=CC=C(C=C1)Cl)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 7.56 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 94.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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